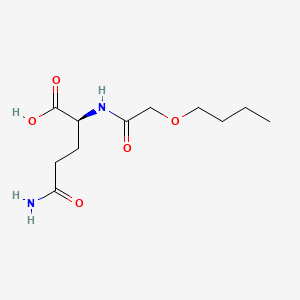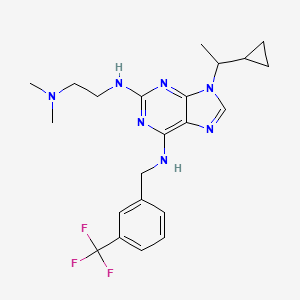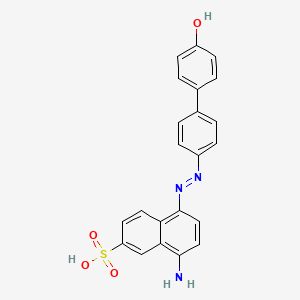
NH-bis(PEG4-t-butyl ester)
Übersicht
Beschreibung
NH-bis(PEG4-t-butyl ester) is a PEG reagent that contains an amino group with two t-butyl esters . The amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde). The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of NH-bis(PEG4-t-butyl ester) involves the reaction of the amino groups with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of NH-bis(PEG4-t-butyl ester) is C30H59NO12 . The exact mass is 625.40 and the molecular weight is 625.800 .Chemical Reactions Analysis
The amino groups in NH-bis(PEG4-t-butyl ester) are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of NH-bis(PEG4-t-butyl ester) is 625.8 g/mol . The exact mass is 406.25666817 g/mol and the monoisotopic mass is 406.25666817 g/mol . The compound has a topological polar surface area of 89.5 Ų and a rotatable bond count of 19 .Wissenschaftliche Forschungsanwendungen
Polyethylenglykol (PEG)-Linker
NH-bis(PEG4-t-butyl ester) ist ein sehr nützliches PEG-Reagenz {svg_1} {svg_2}. Es enthält eine Aminogruppe mit zwei t-Butylestern {svg_3} {svg_4}. Diese Struktur macht es zu einem wertvollen Linker im Bereich der Polyethylenglykol (PEG)-Chemie {svg_5} {svg_6}.
Reaktivität mit Carbonsäuren
Die Aminogruppe in NH-bis(PEG4-t-butyl ester) reagiert mit Carbonsäuren {svg_7} {svg_8}. Diese Eigenschaft ermöglicht die Verwendung in der Synthese von Amidbindungen, die in Peptiden und Proteinen häufig vorkommen {svg_9} {svg_10}.
Reaktivität mit aktivierten NHS-Estern
NH-bis(PEG4-t-butyl ester) kann auch mit aktivierten N-Hydroxysuccinimid (NHS)-Estern reagieren {svg_11} {svg_12}. Diese Reaktion wird häufig in der Biokonjugation eingesetzt, dem Prozess der Verknüpfung zweier Biomoleküle {svg_13} {svg_14}.
Reaktivität mit Carbonylgruppen
Die Aminogruppe in NH-bis(PEG4-t-butyl ester) kann mit Carbonylgruppen, wie Ketonen und Aldehyden, reagieren {svg_15} {svg_16}. Diese Reaktivität unter reduktiven Aminierungsbedingungen ermöglicht die Bildung von C-N-Bindungen {svg_17}.
Abspaltung unter sauren Bedingungen
Die t-Butyl-geschützte Carboxylgruppe in NH-bis(PEG4-t-butyl ester) kann unter sauren Bedingungen abgespalten werden {svg_18} {svg_19}. Diese Eigenschaft ist nützlich in mehrstufigen Syntheseprozessen, bei denen Schutz und Abspaltung von funktionellen Gruppen erforderlich sind {svg_20} {svg_21}.
Antikörper-Wirkstoff-Konjugate (ADCs)
NH-bis(PEG4-t-butyl ester) kann synthetisch in Antikörper-Wirkstoff-Konjugate (ADCs) eingebaut werden {svg_22}. ADCs sind eine Klasse von biopharmazeutischen Arzneimitteln, die als gezielte Therapie zur Behandlung von Krebs entwickelt wurden {svg_23}.
Proteolyse-Targeting Chimären (PROTACs)
NH-bis(PEG4-t-butyl ester) kann auch bei der Synthese von Proteolyse-Targeting Chimären (PROTACs) verwendet werden {svg_24}. PROTACs sind eine Klasse von Medikamenten, die den Abbau spezifischer Proteine induzieren {svg_25}.
Wirkmechanismus
Target of Action
NH-bis(PEG4-t-butyl ester) is a polyethylene glycol (PEG) derivative containing an amino group with two t-butyl esters . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) . These targets play crucial roles in various biochemical reactions, particularly in the formation of amide bonds and C-N bonds .
Mode of Action
The amino group in NH-bis(PEG4-t-butyl ester) readily reacts with its targets. It forms an amide bond with carboxylic acids and activated NHS esters . Additionally, it can react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of NH-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can significantly impact the compound’s reactivity. Furthermore, the compound’s solubility in various solvents suggests that the solvent environment can also influence its action and stability.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO12/c1-29(2,3)42-27(32)7-11-34-15-19-38-23-25-40-21-17-36-13-9-31-10-14-37-18-22-41-26-24-39-20-16-35-12-8-28(33)43-30(4,5)6/h31H,7-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEKZIKFKNVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)


![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)